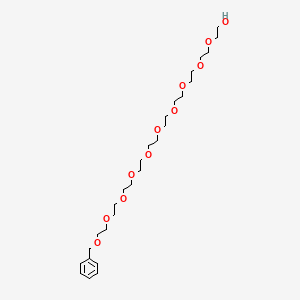

苄醇-PEG10-醇

描述

Benzyl-PEG10-alcohol is a PEG-based PROTAC linker . It is a type of polyethylene glycol (PEG) molecule that contains a benzyl functional group and a polyethylene glycol chain (PEG10) ending in a hydroxyl group (alcohol) .

Molecular Structure Analysis

Benzyl-PEG10-alcohol has a molecular weight of 548.67 and a chemical formula of C27H48O11 . It contains a benzyl functional group, a polyethylene glycol chain (PEG10), and ends with a hydroxyl group (alcohol).Chemical Reactions Analysis

The oxidation of benzyl alcohol to benzaldehyde has been studied extensively. This process involves the selective oxidation of alcohols by the electrocatalytic reduction of peroxydisulfate . Another study discusses the hydrogenation of benzaldehyde to benzyl alcohol via the Cannizzaro mechanism .Physical and Chemical Properties Analysis

Benzyl-PEG10-alcohol has a molecular weight of 548.7 g/mol. Further physical and chemical properties specific to Benzyl-PEG10-alcohol were not found in the search results.科学研究应用

在药物制剂中改善稳定性和活性

- 防止蛋白质制剂中聚集:在复配制剂的复溶缓冲液中添加苯甲醇可促进蛋白质的不良聚集。Rodríguez-Martínez 等人 (2011) 的一项研究探讨了聚乙二醇化(特别是聚乙二醇 (PEG) 的连接)在防止苯甲醇诱导的 α-糜蛋白原 A(一种模型蛋白)聚集方面的效率。这种方法显着减轻了聚集,突出了聚乙二醇化在防止防腐剂诱导的蛋白质失稳方面的保护作用 (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2011).

催化过程和化学合成

催化好氧氧化:钯钳形配合物被发现是二级苄醇在可持续介质(如 PEG-400)中的好氧氧化过程中的异常活性催化剂。该过程实现了前所未有的周转数 (TON) 和周转频率 (TOF) 值,突出了这些催化剂在可持续反应介质中的效率,并展示了 PEG 在催化中的新应用 (Urgoitia, SanMartin, Herrero, & Domínguez, 2011).

醇的选择性氧化:一项针对双金属 Au/Pd 纳米粒子的研究表明,它们在聚乙二醇 (PEG)/CO2 双相体系中催化醇氧化方面非常有效。这种方法证明了将 PEG 用作催化体系中的一种组分以在环境友好条件下清洁高效地氧化醇(包括苄醇)的潜力 (He et al., 2010).

新药递送系统

- 聚乙二醇化氧化石墨烯用于药物递送:Chai 等人 (2019) 的研究探讨了使用聚乙二醇化氧化石墨烯 (GO) 作为药物递送平台。通过将 6 臂聚乙二醇 (PEG) 连接到 GO 片材,他们增强了其水溶性和生物相容性,创造了一种有效的疏水性化疗药物载体。本研究展示了苄醇-PEG10-醇衍生物在生物医学中的创新应用,特别是在增强治疗剂递送方面的应用 (Chai et al., 2019).

作用机制

Target of Action

Benzyl-PEG10-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Benzyl-PEG10-alcohol are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the protein’s destruction .

Biochemical Pathways

The primary biochemical pathway involved in the action of Benzyl-PEG10-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By acting as a linker in PROTACs, Benzyl-PEG10-alcohol enables the selective degradation of specific proteins, thereby influencing the balance of proteins within the cell .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs in which it is used .

Result of Action

The primary result of the action of Benzyl-PEG10-alcohol is the degradation of the target protein . This can have a wide range of effects at the molecular and cellular levels, depending on the function of the protein being targeted. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the progression of the disease .

Action Environment

The action of Benzyl-PEG10-alcohol, like that of all biochemical compounds, can be influenced by a variety of environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds that can interact with Benzyl-PEG10-alcohol or the PROTAC in which it is used, and the overall state of the cell

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that PEG-based compounds can interact with various enzymes, proteins, and other biomolecules . For instance, PEGylation, the process of attaching PEG chains to molecules, can enhance the stability and solubility of therapeutic proteins

Cellular Effects

Given the properties of PEG-based compounds, it is possible that Benzyl-PEG10-alcohol could influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

As a PEG-based compound, it is likely to be stable under a variety of conditions . The specific temporal effects of Benzyl-PEG10-alcohol need to be determined through experimental studies.

Metabolic Pathways

Given the known properties of PEG-based compounds, it is possible that Benzyl-PEG10-alcohol could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, which could affect its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVOUPLWGFLDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732310 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908258-44-6 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)